3-(2-Chlorophenylcarbamoyl)-5-fluorobenzeneboronic acid
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Overview
Description
3-(2-Chlorophenylcarbamoyl)-5-fluorobenzeneboronic acid is an organoboron compound that has garnered attention in the field of organic chemistry due to its unique structural properties and potential applications. This compound is characterized by the presence of a boronic acid group, a fluorine atom, and a chlorophenylcarbamoyl moiety, making it a versatile reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenylcarbamoyl)-5-fluorobenzeneboronic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The general procedure includes the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are usually mild and tolerant of various functional groups, making it an efficient method for synthesizing this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chlorophenylcarbamoyl)-5-fluorobenzeneboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or alcohols.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorine and chlorine atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the halogen atoms.
Major Products Formed
Oxidation: Boronic esters or alcohols.
Reduction: Alcohols.
Substitution: Substituted derivatives with new functional groups replacing the halogens.
Scientific Research Applications
3-(2-Chlorophenylcarbamoyl)-5-fluorobenzeneboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki–Miyaura coupling reactions to form carbon–carbon bonds.
Biology: Potential use in the development of boron-containing drugs due to its ability to interact with biological molecules.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenylcarbamoyl)-5-fluorobenzeneboronic acid involves its interaction with various molecular targets:
Molecular Targets: The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition.
Pathways Involved: The compound can participate in pathways involving boron chemistry, such as the formation of boronate esters and complexes.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the fluorine and chlorophenylcarbamoyl groups, making it less versatile in certain reactions.
4-Fluorophenylboronic acid: Similar in structure but lacks the chlorophenylcarbamoyl group.
2-Chlorophenylboronic acid: Similar in structure but lacks the fluorine atom.
Uniqueness
3-(2-Chlorophenylcarbamoyl)-5-fluorobenzeneboronic acid is unique due to the combination of its boronic acid group, fluorine atom, and chlorophenylcarbamoyl moiety. This combination provides enhanced reactivity and versatility in various chemical reactions, making it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C13H10BClFNO3 |
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Molecular Weight |
293.49 g/mol |
IUPAC Name |
[3-[(2-chlorophenyl)carbamoyl]-5-fluorophenyl]boronic acid |
InChI |
InChI=1S/C13H10BClFNO3/c15-11-3-1-2-4-12(11)17-13(18)8-5-9(14(19)20)7-10(16)6-8/h1-7,19-20H,(H,17,18) |
InChI Key |
BMLMFDVIVWJDLK-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)C(=O)NC2=CC=CC=C2Cl)(O)O |
Origin of Product |
United States |
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